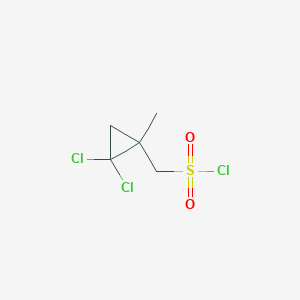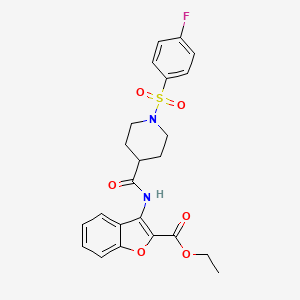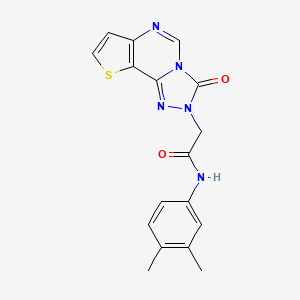
(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS number 1864014-99-2 . It has a molecular weight of 237.53 and its molecular formula is C5H7Cl3O2S .
Molecular Structure Analysis
The InChI code for “(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride” is 1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride” has a molecular weight of 237.53 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available .Aplicaciones Científicas De Investigación
Electrochemical Properties in Ionic Liquids
Methanesulfonyl chloride (MSC) demonstrates potential in the field of electrochemistry. One study explored its role in forming a room temperature ionic liquid with AlCl3. This mixture was used to investigate the electrochemical properties of vanadium pentoxide (V2O5) films, prepared via the sol–gel method, in the context of sodium insertion. The findings suggest that MSC-based ionic liquids could be pivotal in developing advanced electrochemical devices or energy storage systems (Su, Winnick, & Kohl, 2001).
Catalytic Decomposition
MSC's decomposition process plays a significant role in methane conversions. Research indicates that the catalytic decomposition of MSC into methyl chloride (CH3Cl) can improve product selectivity by preventing deeper reactions of CH3Cl. The study highlights various catalytic systems that show high selectivity in decomposing MSC, a process pivotal in methane conversion and utilization (Kang et al., 2017).
Role in Electron Transfer and Isomerization Reactions
MSC is also involved in complex chemical processes, such as electron transfer and isomerization. Research reveals that the one-electron reduction of MSC leads to the formation of electron adducts and sulfonyl radicals. These intermediates play a critical role in various reactions, including electron transfer to oxygen and the cis-trans isomerization of mono-unsaturated fatty acids. The study provides valuable insights into the reactivity of MSC-derived radicals and their potential applications in chemical synthesis (Tamba et al., 2007).
PET Radiopharmaceutical Development
Another intriguing application of MSC is in the field of radiopharmaceutical development, specifically in positron emission tomography (PET). A study discusses methods for labeling methanesulfonyl chloride with no-carrier-added carbon-11, providing a new avenue for radiopharmaceutical development. This research could have significant implications for medical imaging and diagnostics (McCarron & Pike, 2003).
Mild Pd-Catalyzed N-Arylation
MSC is also used in chemical syntheses, such as the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method is noted for its high yield and the avoidance of potentially genotoxic impurities. Such applications in synthetic chemistry highlight MSC's versatility and importance in creating complex molecules (Rosen et al., 2011).
Propiedades
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMWVTDIWQFWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)
![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)
![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)


![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466155.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)
